Blattellaquinone

Description

Properties

IUPAC Name |

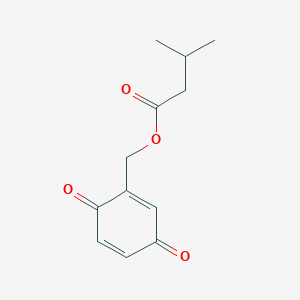

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUMZYOAWLJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464047 | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849762-24-9 | |

| Record name | (3,6-Dioxo-1,4-cyclohexadien-1-yl)methyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849762-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Blattellaquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V44AK4849M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Blattellaquinone: A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blattellaquinone, scientifically known as (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, is the volatile sex pheromone of the female German cockroach, Blattella germanica.[1][2][3] This p-benzoquinone derivative plays a crucial role in the chemical communication and reproductive behavior of this significant pest species. Beyond its role as a semiochemical, this compound has demonstrated cytotoxic effects against human cancer cell lines, prompting investigations into its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on presenting key data and experimental methodologies in a clear and accessible format for research and development professionals.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[3] Its structure features a p-benzoquinone ring substituted with a methyl isovalerate group. The IUPAC name for this compound is (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate.[3] It is also referred to as gentisyl quinone isovalerate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| IUPAC Name | (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

| Synonyms | Gentisyl quinone isovalerate | |

| CAS Number | 849762-24-9 |

Spectroscopic Data:

Mass Spectrometry (Electron Impact - EI): The EI mass spectrum of this compound shows a molecular ion peak (M+) at m/z 222. Key fragment ions are observed at m/z 124 (base peak), 108, 96, 80, and 68.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature. Both methods are two-step processes starting from 2,5-dimethoxybenzyl alcohol.

Method 1: Acylation followed by Oxidation

This is the most commonly cited method for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2,5-dimethoxybenzyl 3-methylbutanoate

-

Dissolve 1.0 equivalent of 2,5-dimethoxybenzyl alcohol in anhydrous dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 equivalents of triethylamine (B128534) (or pyridine) to the solution and cool the mixture in an ice bath (0 °C).

-

Slowly add 1.1 equivalents of isovaleryl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure 2,5-dimethoxybenzyl 3-methylbutanoate.

Step 2: Oxidation to this compound

-

Dissolve the purified 2,5-dimethoxybenzyl 3-methylbutanoate in a mixture of acetonitrile (B52724) and water (e.g., 3:1 v/v).

-

Slowly add a solution of 2.5 equivalents of ceric ammonium (B1175870) nitrate (B79036) (CAN) in water to the ester solution with vigorous stirring at room temperature. The reaction mixture will typically turn from yellow to orange/red.

-

Continue stirring for 30-60 minutes, monitoring the reaction by TLC.

-

After the reaction is complete, add water and extract the product with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ether) to yield the final product as a crystalline solid.

dot

Caption: Synthetic pathway for this compound via acylation and oxidation.

Method 2: Transesterification followed by Oxidation

An alternative approach involves a transesterification reaction in the first step.

Experimental Protocol:

Step 1: Synthesis of (2,5-dimethoxyphenyl)methyl 3-methylbutanoate

-

Combine 2,5-dimethoxybenzyl alcohol and an excess of methyl isovalerate in a reaction vessel.

-

Add a catalytic amount of titanium(IV) isopropoxide.

-

Heat the reaction mixture, typically to reflux, to drive the transesterification. The progress can be monitored by observing the removal of methanol, for example, by distillation.

-

Once the reaction is complete, cool the mixture and work up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the resulting ester by column chromatography.

Step 2: Oxidation to this compound

The oxidation of the intermediate ester is carried out using ceric ammonium nitrate as described in Method 1, Step 2.

Biological Activity

Pheromonal Activity

This compound is the primary component of the female German cockroach's sex pheromone, responsible for attracting males over a distance. Field and laboratory studies have demonstrated that synthetic this compound is effective in luring male cockroaches.

Table 2: Pheromonal Activity of this compound

| Parameter | Observation | Reference |

| Target Species | Blattella germanica (German cockroach) | |

| Behavioral Response | Attraction of male cockroaches | |

| Effective Dose in Traps | Dose-dependent attraction observed with varying amounts |

// Nodes Female [label="Female German Cockroach\n(Blattella germanica)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pheromone [label="this compound\n(Volatile Sex Pheromone)", fillcolor="#FBBC05", fontcolor="#202124"]; Male [label="Male German Cockroach", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Attraction and\nMating Behavior", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Female -> Pheromone [label="Releases", fontcolor="#5F6368"]; Pheromone -> Male [label="Activates Olfactory Receptors", fontcolor="#5F6368"]; Male -> Response [label="Initiates", fontcolor="#5F6368"]; }

References

The Discovery, Isolation, and Biological Significance of Blattellaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blattellaquinone, scientifically known as gentisyl quinone isovalerate, is the volatile sex pheromone produced by female German cockroaches (Blattella germanica) to attract males for mating.[1][2] Its identification in 2005 marked a significant milestone in the study of insect chemical communication and opened new avenues for the development of targeted pest control strategies. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and biological activity of this compound. It details the experimental protocols employed in its characterization and explores its potential applications in research and drug development, including its observed cytotoxic effects on human cancer cells.

Discovery and Identification

The existence of a volatile sex pheromone in Blattella germanica was first suggested in 1993, but its isolation and characterization proved challenging due to its thermal instability and the minuscule quantities produced by each female cockroach.[3][4] A dedicated team of researchers, after more than a decade of work and the processing of approximately 10,000 female cockroaches, successfully identified the compound.[5] The breakthrough was achieved through a combination of a massive extraction effort and the development of specialized preparative gas chromatography (GC) techniques coupled with electroantennographic detection (EAD). This allowed for the purification of a sufficient quantity of the pheromone for structural elucidation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The structure was confirmed through chemical synthesis, and the synthetic compound was shown to be biologically active in behavioral assays.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

| Common Names | This compound, gentisyl quinone isovalerate | |

| Chemical Formula | C₁₂H₁₄O₄ | |

| Molar Mass | 222.240 g·mol⁻¹ | |

| CAS Number | 849762-24-9 |

Experimental Protocols

Isolation and Purification of Natural this compound

The isolation of this compound from female Blattella germanica is a multi-step process requiring careful handling to prevent thermal degradation.

Methodology:

-

Extraction: Total lipid extracts are obtained from the pygidia (the last abdominal segment) of virgin female cockroaches.

-

Silica (B1680970) Gel Chromatography: The crude lipid extract is subjected to column chromatography on silica gel. The column is eluted with a pentane-ether gradient.

-

Fraction Collection and Bioassay: Fractions are collected and their biological activity is assessed using male cockroach behavioral assays to identify the active fractions. The 40% ether fraction typically shows the highest activity.

-

High-Performance Liquid Chromatography (HPLC): The active fraction from the silica gel column is further purified using preparative HPLC.

-

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) and GC-Mass Spectrometry (GC-MS): The active HPLC fraction is analyzed by GC-EAD to pinpoint the specific compound that elicits an antennal response in males. This is followed by GC-MS analysis for preliminary structural information.

-

Preparative Gas Chromatography (GC): The final purification of the thermally unstable pheromone is achieved using a specialized preparative GC technique.

Figure 1: Workflow for the isolation and purification of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been achieved through a two-step process, making it accessible for research and potential commercial applications.

Methodology:

-

Step 1: Transesterification/Acylation

-

Method A (Titanium(IV) isopropoxide-catalyzed transesterification): Methyl isovalerate is reacted with 2,5-dimethoxybenzyl alcohol in the presence of titanium(IV) isopropoxide to yield (2,5-dimethoxyphenyl)methyl 3-methylbutanoate.

-

Method B (Acylation): 2,5-dimethoxybenzyl alcohol is reacted with isovaleryl chloride in the presence of pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) to produce 2,5-dimethoxybenzyl 3-methylbutanoate. Excess acid chloride is removed by washing with saturated sodium bicarbonate.

-

-

Step 2: Oxidation

-

The intermediate product, (2,5-dimethoxyphenyl)methyl 3-methylbutanoate, is oxidized using ceric ammonium (B1175870) nitrate (B79036) (CAN) in a mixture of acetonitrile (B52724) and water to yield this compound.

-

-

Purification: The crude this compound is purified by flash chromatography on silica gel and can be recrystallized from a hexane-ether mixture.

Figure 2: General workflow for the chemical synthesis of this compound.

Biological Activity and Signaling

Pheromonal Activity

This compound is a potent sex attractant for male Blattella germanica. Behavioral assays have demonstrated a clear dose-dependent response in males, with optimal attraction observed at specific concentrations. Field tests have confirmed its efficacy in attracting males in natural environments, highlighting its potential for use in pest monitoring and control. Interestingly, this compound also elicits electroantennogram (EAG) responses from the Asian cockroach, Blattella asahinai, suggesting a degree of cross-reactivity between these closely related species.

Dose-Response of Male B. germanica to Synthetic this compound

| Dose (ng) | Male Response (%) |

| 10 | > 60% |

| 100 | > 60% |

Data extracted from Nojima et al., 2005.

Signaling Pathway in Pheromone Reception

The precise signaling cascade initiated by this compound in the antennae of B. germanica is not fully elucidated, but research in insect olfaction points to two primary models: an ionotropic and a metabotropic pathway. In many insects, olfactory receptors (ORs) are ligand-gated ion channels. These ORs typically form a heteromeric complex with a highly conserved co-receptor called Orco. The binding of a pheromone to the specific OR subunit is thought to directly open the ion channel, leading to membrane depolarization and the generation of a nerve impulse. The essential role of Orco in the sex pheromonal communication of B. germanica lends support to this ionotropic model.

Alternatively, some insect pheromone reception, particularly in moths, is believed to follow a metabotropic pathway involving G-protein coupled receptors (GPCRs). In this model, the pheromone-bound receptor activates a G-protein, which in turn stimulates an effector enzyme like phospholipase C (PLC). PLC then generates second messengers such as inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which ultimately lead to the opening of ion channels.

Figure 3: Postulated signaling pathways for this compound reception.

Cytotoxicity

Beyond its role as a pheromone, this compound has been shown to exhibit cytotoxic effects. A study using human lung adenocarcinoma A549 cells demonstrated that this compound induced cell death with a median lethal dose (LD50) comparable to that of 1,4-benzoquinone, a known toxic chemical. The study also found that this compound was more efficient at depleting cellular glutathione (B108866) (GSH) and could form both mono- and di-GSH conjugates. This suggests that this compound may act as a cross-linking agent and induce oxidative stress, warranting further investigation into its toxicological profile, especially concerning its commercial use.

Cytotoxicity of this compound in A549 Cells

| Compound | LD50 (µM) |

| This compound (BTQ) | 19 |

| 1,4-Benzoquinone (BQ) | 14 |

Data from Ma et al., 2007.

Applications and Future Directions

The identification and synthesis of this compound have significant implications for both basic research and applied science.

-

Pest Management: As a potent and species-specific attractant, this compound is a valuable tool for monitoring and controlling German cockroach populations. It can be incorporated into traps and baits to enhance their efficacy and reduce reliance on broad-spectrum insecticides.

-

Neurobiology Research: this compound serves as a model ligand for studying the mechanisms of insect olfaction, including receptor-ligand interactions, signal transduction, and the neural basis of behavior.

-

Drug Development: The cytotoxic properties of this compound, particularly its ability to deplete GSH and form adducts, suggest a potential, albeit nascent, avenue for exploring quinone-based compounds in cancer research. Further studies are needed to understand its mechanism of action and potential for therapeutic development.

Conclusion

This compound stands as a fascinating example of a semiochemical that governs a critical aspect of an insect's life cycle. The journey from its initial discovery to its chemical synthesis has provided invaluable insights into the chemical ecology of the German cockroach. While its application in pest management is the most immediate and tangible outcome, its potential as a tool for neurobiological research and as a lead compound in drug discovery underscores the importance of continued investigation into this and other natural products. A deeper understanding of its signaling pathways and toxicological profile will be crucial for fully realizing its scientific and commercial potential.

References

- 1. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Blattellaquinone: The Sex Pheromone of the German Cockroach (Blattella germanica)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The German cockroach, Blattella germanica, is a significant global pest known for its rapid reproduction and ability to vector pathogens and cause allergic reactions[1][2]. A key element in its reproductive success is a sophisticated chemical communication system, at the heart of which is the female-produced sex pheromone, blattellaquinone[1][2]. This volatile compound, identified as gentisyl quinone isovalerate, serves as a powerful attractant for conspecific males, guiding them to receptive females and initiating courtship behaviors[2]. The identification and synthesis of this compound have opened new avenues for the development of targeted and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the chemistry, biological function, and experimental investigation of this compound, tailored for researchers and professionals in entomology, chemical ecology, and drug development.

Chemical Properties and Synthesis

This compound, with the chemical formula C12H14O4 and a molar mass of 222.240 g·mol−1, is a derivative of gentisyl quinone isovalerate. Its structure was elucidated through a combination of preparative gas chromatography, electroantennographic detection (EAD), and nuclear magnetic resonance (NMR) spectroscopy. The compound is noted for its thermal instability, which historically posed a significant challenge to its isolation and characterization.

Chemical Synthesis of this compound

The synthesis of this compound has been achieved through a two-step process, making it accessible for research and potential commercial applications. The general scheme involves the acylation of 2,5-dimethoxybenzyl alcohol followed by oxidation to yield the final quinone product.

Experimental Protocol: Synthesis of this compound

-

Step 1: Acylation. Isovaleryl chloride is added to a solution of 2,5-dimethoxybenzyl alcohol, pyridine, and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2). The reaction mixture is then treated with saturated sodium bicarbonate to remove excess acid chloride, extracted with ether, washed with brine, and dried over anhydrous sodium sulfate (B86663). This step yields (2,5-dimethoxyphenyl)methyl 3-methylbutanoate.

-

Step 2: Oxidation. The crude ester from the previous step is dissolved in acetonitrile. A solution of ceric ammonium (B1175870) nitrate (B79036) (Ce(NH4)2(NO3)6) in water is then added to oxidize the ester. The resulting mixture is extracted with CH2Cl2, redissolved in ether, and washed with aqueous sodium bicarbonate and brine before being dried over anhydrous sodium sulfate to yield this compound.

Biological Role as a Sex Pheromone

This compound is a volatile sex pheromone exclusively produced by sexually mature adult female B. germanica to attract males over a distance. The pheromone is produced in a specific gland located on the tenth abdominal tergite of the female. Upon detection of the pheromone plume by the male's antennae, he exhibits a characteristic upwind flight or running approach towards the source. This long-range attraction is a critical first step in the mating sequence, which is then followed by close-range courtship behaviors mediated by contact sex pheromones present on the female's cuticle.

Olfactory Signaling Pathway

The perception of this compound by male B. germanica is a classic example of insect olfaction. While the specific receptors for this compound have not been fully characterized, the general olfactory signaling pathway in insects is well-understood and provides a framework for how this pheromone likely exerts its effect.

General Olfactory Transduction Cascade:

-

Pheromone Binding: this compound molecules enter the pores of the male's antennal sensilla and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph.

-

Receptor Activation: The OBP-pheromone complex transports the lipophilic this compound to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Signal Transduction: The binding of this compound to its specific OR initiates an intracellular signaling cascade. In many insects, this involves a G-protein-coupled pathway that leads to the opening of ion channels and the depolarization of the ORN.

-

Action Potential Generation: The depolarization of the ORN generates an action potential that travels down the axon to the antennal lobe of the brain.

-

Neural Processing: In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, resulting in a behavioral response (e.g., attraction).

Experimental Methodologies

The study of this compound has relied on a combination of sophisticated analytical and behavioral techniques.

Pheromone Isolation and Identification

Experimental Protocol: GC-EAD Analysis

-

Pheromone Extraction: Volatiles from sexually receptive virgin females are collected by passing purified air over them and trapping the effluvia on a suitable adsorbent or by solvent extraction of the pheromone gland.

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a non-polar or semi-polar capillary column. The oven temperature is programmed to separate the individual components of the extract.

-

Electroantennographic Detection (EAD): The effluent from the GC column is split. One portion goes to the GC's flame ionization detector (FID), while the other is directed over an excised male B. germanica antenna mounted between two electrodes.

-

Data Analysis: The electrical signals (depolarizations) from the antenna are amplified and recorded simultaneously with the FID signal. Peaks in the EAD trace that correspond to peaks in the FID trace indicate compounds that are biologically active.

-

Compound Identification: The active fractions are collected using preparative GC and subjected to further analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to determine their chemical structure.

Behavioral Assays

Experimental Protocol: Two-Choice Olfactometer Assay

-

Apparatus: A Y-tube or similar two-choice olfactometer is used. Purified and humidified air is passed through two arms of the olfactometer.

-

Stimulus Application: A filter paper disk treated with a specific dose of synthetic this compound dissolved in a solvent is placed in one arm. A control disk with only the solvent is placed in the other arm.

-

Cockroach Introduction: An adult male cockroach is introduced at the base of the olfactometer.

-

Data Collection: The male's choice of arm and the time taken to make the choice are recorded. The percentage of males choosing the pheromone-treated arm is calculated.

-

Replication: The experiment is replicated with multiple males, and the positions of the treatment and control arms are switched between trials to avoid positional bias.

Quantitative Data on Behavioral and Electrophysiological Responses

The biological activity of this compound has been quantified through various bioassays. The following tables summarize key findings from the literature.

Table 1: Behavioral Response of Male B. germanica to Synthetic this compound in a Two-Choice Olfactometer

| Dose of this compound | Percentage of Males Responding | Percentage of Responding Males Choosing Pheromone | Time to Run Up Olfactometer (seconds) |

| 100 pg | Not specified | 93.8 ± 6.2% | Not specified |

| 10 ng | > 60% within 1 min | Not specified | 16.4 ± 2.7 |

| 100 ng | > 60% within 1 min | Not specified | 8.9 ± 2.2 |

| 10 µg | Not specified | 52.3 ± 7.2% | Not specified |

| 100 µg | Not specified | 68.6 ± 9.6% | Not specified |

| One female equivalent (crude extract) | Not specified | 92.5 ± 2.1% | Not specified |

Note: At higher doses (10 and 100 µg), many males became disoriented as they approached the pheromone source.

Table 2: Field Trapping of Male B. asahinai (a closely related species) with this compound

| Dose of this compound | Mean Number of Males Captured (High Traps) | Mean Number of Males Captured (Low Traps) |

| Control (Hexane) | ~1 | ~1 |

| 1 µg | ~5 | ~4 |

| 10 µg | ~12 | ~9 |

Note: These data are for the Asian cockroach, Blattella asahinai, but demonstrate the field efficacy of this compound as an attractant for a closely related species.

Table 3: Electroantennogram (EAG) Response ED50 Values for this compound

| Species | Sex | ED50 (µg) |

| B. germanica | Male | 1.27 |

| B. asahinai | Male | 0.94 |

ED50 is the effective dose required to elicit 50% of the maximal EAG response.

Applications in Pest Management

The identification and synthesis of this compound have significant implications for the development of novel pest control strategies. These include:

-

Population Monitoring: Pheromone-baited traps can be used to detect the presence and monitor the population levels of B. germanica in various environments.

-

Mass Trapping: High-density trapping using this compound as a lure can help to reduce cockroach populations.

-

Lure-and-Kill Strategies: Combining this compound with insecticides in bait stations can enhance the attractiveness and efficacy of the bait, leading to more effective control. The tainted males could potentially return to the nest and poison it.

Future Directions

While significant progress has been made in understanding the role of this compound, several areas warrant further investigation:

-

Receptor Identification: The specific olfactory receptors that bind this compound in B. germanica need to be identified and characterized. This could open up avenues for the development of receptor antagonists or agonists as novel control agents.

-

Biosynthesis Pathway: The complete biosynthetic pathway of this compound in the female cockroach is not fully elucidated. Understanding this pathway could reveal new targets for disrupting pheromone production.

-

Synergistic Compounds: Investigating whether other volatile compounds produced by the female act in synergy with this compound to enhance male attraction could lead to the development of more potent lures.

-

Analog Development: The synthesis and testing of more stable and potent analogs of this compound could improve its field performance and shelf-life for commercial applications.

Conclusion

This compound is a cornerstone of the chemical communication system of the German cockroach. A thorough understanding of its chemistry, biological function, and the methods used to study it is essential for researchers and professionals seeking to develop innovative and effective strategies for managing this pervasive pest. The data and protocols presented in this guide offer a solid foundation for future research and development in this critical area.

References

The Biological Activity of Gentisyl Quinone Isovalerate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisyl quinone isovalerate, also known as blattellaquinone, is a naturally occurring compound first identified as the volatile sex pheromone of the female German cockroach, Blattella germanica.[1][2] Beyond its critical role in insect chemical communication, recent studies have begun to explore its potential biological activities in other contexts, including its effects on mammalian cells. This technical guide provides a comprehensive overview of the known biological activities of gentisyl quinone isovalerate, with a focus on its cytotoxic effects. It includes quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and development.

Pheromonal Activity in Blattella germanica

The primary and most well-documented biological role of gentisyl quinone isovalerate is as a sex pheromone that attracts male German cockroaches.[1][3] This activity is highly specific and crucial for the reproductive success of this insect species.

Quantitative Pheromonal Activity Data

The attractive effect of gentisyl quinone isovalerate on male Blattella germanica has been quantified in behavioral assays.

| Concentration | Male Response Rate (%) | Time to Response |

| 10 ng | > 60% | < 1 minute |

| 100 ng | > 60% | < 1 minute |

Data synthesized from behavioral assays described in the literature.

Cytotoxic Activity Against Human Cancer Cells

Emerging research has demonstrated that gentisyl quinone isovalerate exhibits cytotoxic effects against human cancer cell lines, specifically the A549 human lung adenocarcinoma cell line.[4] This suggests a potential for this compound as a lead for novel anticancer therapies.

Quantitative Cytotoxicity Data

The cytotoxicity of gentisyl quinone isovalerate (referred to as this compound or BTQ in the study) was compared to that of 1,4-benzoquinone (B44022) (BQ), a known toxic chemical.

| Compound | LD50 (µM) in A549 Cells |

| Gentisyl Quinone Isovalerate (BTQ) | 19 |

| 1,4-Benzoquinone (BQ) | 14 |

Data from a study on the cytotoxic effects on human lung adenocarcinoma A549 cells.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The following protocol is a generalized methodology for determining the cytotoxicity of a compound like gentisyl quinone isovalerate on A549 cells, based on standard MTT assay procedures.

Objective: To determine the half-maximal lethal dose (LD50) of gentisyl quinone isovalerate on A549 cells.

Materials:

-

A549 human lung adenocarcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Gentisyl quinone isovalerate (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of gentisyl quinone isovalerate. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The LD50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay Experimental Workflow.

Signaling Pathways

Putative Mechanism of Quinone-Induced Cytotoxicity

The precise signaling pathway activated by gentisyl quinone isovalerate in cancer cells has not been fully elucidated. However, based on the known mechanisms of other quinones, a plausible pathway involves the induction of oxidative stress and subsequent apoptosis. Quinones are known to undergo redox cycling, which generates reactive oxygen species (ROS). This increase in ROS can lead to cellular damage, including DNA damage and lipid peroxidation, and can trigger apoptotic signaling cascades. Furthermore, gentisyl quinone isovalerate has been shown to deplete cellular glutathione (B108866) (GSH), a key antioxidant, which would further exacerbate oxidative stress.

Generalized Quinone-Induced Cytotoxicity Pathway.

Insect Olfactory Signaling Pathway

In Blattella germanica, the detection of gentisyl quinone isovalerate is mediated by the olfactory system. While the specific receptor for this pheromone has not been definitively identified, the general mechanism of insect olfaction involves the binding of an odorant molecule to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons. This binding event opens a non-specific cation channel, leading to membrane depolarization and the generation of an action potential that is transmitted to the brain.

General Insect Olfactory Signaling Pathway.

Conclusion and Future Directions

Gentisyl quinone isovalerate is a molecule with demonstrated biological activities spanning from insect chemical ecology to potential applications in oncology. Its role as a potent sex pheromone in Blattella germanica is well-established. The discovery of its cytotoxic effects against human cancer cells opens a new avenue for research. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in its anticancer activity. A deeper understanding of its mechanism of action will be crucial for evaluating its therapeutic potential and for the design of more potent and selective analogs. Furthermore, investigating its activity against a broader range of cancer cell lines is warranted.

References

- 1. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]

Blattellaquinone: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blattellaquinone, chemically identified as gentisyl quinone isovalerate, is a volatile sex pheromone produced by females of the German cockroach, Blattella germanica.[1][2][3] This compound plays a crucial role in the reproductive behavior of this significant pest species, attracting males from a distance.[4] Its potential applications in pest management, through luring and trapping, have made it a subject of interest for researchers in entomology, chemical ecology, and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its production, detailed experimental protocols for its isolation and characterization, and a discussion of its proposed biosynthetic pathway.

Natural Sources of this compound

The primary and, to date, only known natural source of this compound is the adult female German cockroach, Blattella germanica.[1] The pheromone is released to attract males for mating. While other substituted benzoquinones are found in various organisms and often serve as defensive compounds, this compound's role in B. germanica appears to be primarily in chemical communication.

Quantitative Analysis of this compound Production

The production of this compound by female German cockroaches is exceptionally low, which has historically presented a significant challenge to its isolation and identification.

Table 1: Quantitative Yield of Natural this compound

| Source Organism | Number of Individuals | Total Yield of this compound | Approximate Yield per Individual | Reference |

| Blattella germanica (female) | 5,000 | 5 µg | 1 ng |

This low yield underscores the sensitivity required for its detection and analysis and highlights the practical necessity of chemical synthesis for obtaining larger quantities for research and commercial applications.

Experimental Protocols

The isolation and identification of this compound from its natural source require a combination of sophisticated extraction and analytical techniques due to its low abundance and thermal instability.

Pheromone Extraction

A critical step in studying this compound is its efficient extraction from the female cockroaches. The following is a generalized protocol based on methods described in the literature.

Protocol 1: Solvent Extraction of this compound

-

Insect Rearing and Selection: Adult female Blattella germanica are used. The peak pheromone production period should be determined for optimal yield.

-

Extraction: Whole bodies or specific body parts (e.g., abdomens) of the female cockroaches are submerged in a high-purity organic solvent such as dichloromethane (B109758) or hexane.

-

Extraction Duration: The extraction is typically carried out for a period ranging from several hours to a full day.

-

Filtration and Concentration: The solvent extract is filtered to remove insect debris. The filtrate is then concentrated under a gentle stream of nitrogen to a small volume.

-

Storage: The concentrated extract is stored at low temperatures (e.g., -20°C or below) in a sealed vial to prevent degradation.

Purification and Identification

The crude extract contains a multitude of compounds, necessitating a robust purification and identification workflow. Gas Chromatography coupled with Electroantennographic Detection (GC-EAD) is a pivotal technique.

Protocol 2: GC-EAD and GC-MS Analysis of this compound

-

Gas Chromatography (GC): The concentrated extract is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds.

-

Effluent Splitting: The effluent from the GC column is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector - FID), while the other is directed to an electroantennographic detector (EAD).

-

Electroantennographic Detection (EAD): The GC effluent is passed over an excised antenna of a male B. germanica. The electrical signals generated by the antenna in response to biologically active compounds are recorded. This allows for the specific identification of compounds that elicit a response from the male cockroach.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical structure of the active compound detected by GC-EAD, the extract is analyzed by GC-MS. The mass spectrum of the compound that elicits the EAD response is obtained.

-

Structure Elucidation: The final structure is confirmed by comparing the mass spectrum and retention time with that of a chemically synthesized standard. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation if a sufficient amount of the purified natural product can be obtained.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Blattella germanica has not yet been fully elucidated. However, based on its chemical structure (gentisyl quinone isovalerate), a hypothetical pathway can be proposed, drawing from known biochemical reactions for the formation of quinones and isovalerate esters in other organisms.

This compound is composed of two main moieties: a gentisyl quinone core and an isovalerate side chain. Their biosynthesis likely proceeds via separate pathways, followed by an esterification step.

Proposed Biosynthesis of the Gentisyl Quinone Moiety

The gentisyl quinone moiety is likely derived from aromatic amino acids, such as tyrosine, through a series of enzymatic modifications. In many organisms, the formation of quinones involves the oxidation of phenols.

Proposed Biosynthesis of the Isovalerate Moiety

The isovalerate moiety is a branched-chain fatty acid derivative. In many organisms, isovaleryl-CoA is an intermediate in the degradation of the amino acid leucine. Alternatively, it could be synthesized via the mevalonate (B85504) pathway, which is responsible for the biosynthesis of isoprenoids.

Proposed Final Step: Esterification

The final step in the biosynthesis of this compound is likely the esterification of the gentisyl alcohol precursor with isovaleryl-CoA, catalyzed by an acyltransferase enzyme.

Visualizations

Experimental Workflow for this compound Identification

Caption: Experimental workflow for the extraction and identification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a fascinating and important semiochemical. While its natural source and role as a sex pheromone in Blattella germanica are well-established, the intricacies of its biosynthesis are still an area ripe for investigation. The extremely low natural abundance of this compound necessitates highly sensitive analytical techniques for its study and underscores the importance of efficient chemical synthesis for its practical application. Further research into its biosynthetic pathway could reveal novel enzymatic processes and provide new targets for the development of more specific and effective pest control strategies. The detailed experimental protocols and the proposed biosynthetic framework presented in this guide offer a solid foundation for researchers and drug development professionals working with this potent insect pheromone.

References

Blattellaquinone: A Technical Guide for Researchers

An In-depth Examination of the Sex Pheromone of Blattella germanica

This technical guide provides a comprehensive overview of Blattellaquinone, the primary sex pheromone of the German cockroach (Blattella germanica). It is intended for researchers, scientists, and professionals involved in drug development, pest management, and chemical ecology. This document details the physicochemical properties, synthesis, isolation, and biological activity of this compound, presenting data in a structured format and outlining key experimental protocols.

Core Compound Data

This compound, also known as gentisyl quinone isovalerate, is a volatile organic compound crucial for the reproductive behavior of one of the most significant urban pests worldwide.[1][2][3]

| Property | Value | Reference |

| CAS Number | 849762-24-9 | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Molecular Formula | C₁₂H₁₄O₄ | |

| IUPAC Name | (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

| Synonyms | Gentisyl quinone isovalerate | |

| Appearance | Yellow solid | |

| Solubility | Soluble in Chloroform and Methanol (slightly) | |

| Storage | Store at 2-8°C under an inert atmosphere |

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound is a two-step process that is achievable in a standard organic chemistry laboratory. The overall scheme involves an esterification followed by an oxidation reaction.

Step 1: Esterification of 2,5-Dimethoxybenzyl Alcohol

This initial step involves the reaction of 2,5-dimethoxybenzyl alcohol with isovaleryl chloride to form the ester intermediate, 2,5-dimethoxybenzyl 3-methylbutanoate.

-

Reactants: 2,5-dimethoxybenzyl alcohol, isovaleryl chloride, triethylamine (B128534).

-

Solvent: Methylene (B1212753) chloride.

-

Procedure:

-

Dissolve 2,5-dimethoxybenzyl alcohol in methylene chloride.

-

Add triethylamine to the solution.

-

Slowly add isovaleryl chloride to the reaction mixture.

-

Stir the reaction for approximately 45-60 minutes at room temperature.

-

Work-up the reaction by washing with aqueous solutions of HCl, NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.

-

Step 2: Oxidation to this compound

The intermediate ester is then oxidized to the final quinone product using ceric ammonium (B1175870) nitrate (B79036) (CAN).

-

Reactants: 2,5-dimethoxybenzyl 3-methylbutanoate, Ceric Ammonium Nitrate (CAN).

-

Solvent: Acetonitrile (B52724) and water.

-

Procedure:

-

Dissolve the crude ester from Step 1 in a mixture of acetonitrile and water.

-

Slowly add a solution of CAN in water to the reaction mixture.

-

Stir the mixture for approximately 45 minutes.

-

Extract the product into an organic solvent such as methylene chloride.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent to yield crude this compound, which can be further purified by recrystallization or flash chromatography.

-

Isolation from Natural Sources

The original identification of this compound involved its isolation from the pygidia (the terminal abdominal segment) of virgin female German cockroaches.

-

Procedure Outline:

-

Extraction: Dissection of pygidia from a large number of virgin female cockroaches, followed by extraction with an organic solvent like dichloromethane.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatographic purification.

-

Flash Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of pentane (B18724) and ether.

-

Preparative Gas Chromatography (GC): Further purification of active fractions, often coupled with an electroantennographic detector (EAD) to identify biologically active components.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a key method for assessing the biological activity of pheromones.

-

Preparation:

-

An adult male cockroach is immobilized, and one of its antennae is excised.

-

The antenna is mounted between two electrodes using conductive gel. The base of the antenna is connected to the indifferent electrode, and the tip is connected to the recording electrode.

-

-

Stimulus Delivery:

-

A solution of this compound in a suitable solvent (e.g., hexane) is applied to a piece of filter paper, which is then placed inside a Pasteur pipette.

-

A purified air stream is continuously passed over the antenna.

-

A puff of air is directed through the pipette, delivering the pheromone stimulus to the antenna.

-

-

Data Recording:

-

The change in electrical potential (depolarization) of the antenna upon stimulation is recorded as the EAG response.

-

Responses to different concentrations of this compound are measured to generate a dose-response curve.

-

Biological Activity and Mechanism of Action

Pheromonal Activity

This compound is a potent sex pheromone that attracts sexually mature male German cockroaches. It is a volatile compound released by virgin females to signal their readiness to mate. Males detect the pheromone plume in the air and orient themselves towards the source. This chemical communication is critical for mate location and successful reproduction in B. germanica. Field tests have confirmed that synthetic this compound is an effective attractant for trapping male cockroaches.

Olfactory Signaling Pathway (Generalized Model)

While the specific olfactory receptor and downstream signaling cascade for this compound in B. germanica have not been fully elucidated, a general model for insect pheromone reception provides a likely framework.

-

Binding and Transport: Pheromone molecules enter the sensillum lymph through pores in the cuticle of the antenna. Here, they are thought to be bound by Pheromone-Binding Proteins (PBPs), which transport the hydrophobic molecules to the receptors on the dendritic membrane of an Olfactory Sensory Neuron (OSN).

-

Receptor Activation: The pheromone-PBP complex interacts with a specific Odorant Receptor (OR). Insect ORs are heteromeric complexes, typically consisting of a variable, ligand-binding subunit (ORx) and a conserved co-receptor subunit (Orco).

-

Signal Transduction: Upon binding, the OR-Orco complex undergoes a conformational change, opening a non-specific cation channel. This leads to an influx of ions (e.g., Na⁺, K⁺, Ca²⁺) into the neuron.

-

Depolarization and Action Potential: The ion influx depolarizes the neuronal membrane, generating a receptor potential. If this potential reaches the threshold, it triggers a cascade of action potentials that travel down the axon to the antennal lobe of the insect's brain.

-

Pheromone Deactivation: Pheromone-Degrading Enzymes (PDEs) in the sensillum lymph rapidly break down the pheromone molecules to terminate the signal and allow the neuron to reset.

Cytotoxicity

Studies have investigated the cytotoxic effects of this compound in human lung adenocarcinoma A549 cells. Its toxicity was found to be comparable to that of 1,4-benzoquinone, a known toxic chemical. This compound was shown to increase the formation of reactive oxygen species and deplete cellular glutathione (B108866) (GSH) levels more efficiently than 1,4-benzoquinone. These findings suggest that while it is a promising tool for pest control, its potential toxicological profile warrants further investigation before widespread commercial application.

References

- 1. Electroantennogram Responses and Field Trapping of Asian Cockroach (Dictyoptera: Blattellidae) with this compound, Sex Pheromone of the German Cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the sex pheromone of the German cockroach, Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Olfactory Response of Male Cockroaches to Blattellaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blattellaquinone, chemically known as gentisyl quinone isovalerate, is the primary volatile sex pheromone released by females of the German cockroach, Blattella germanica[1][2]. This semiochemical plays a crucial role in mate attraction, guiding males towards receptive females over a distance[3][4]. Understanding the intricacies of the male cockroach's olfactory response to this compound is paramount for the development of effective and targeted pest management strategies, including the design of highly attractive baits and monitoring traps[5]. This technical guide provides a comprehensive overview of the current knowledge on this subject, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

The olfactory response of male cockroaches to this compound has been quantified using electrophysiological and behavioral assays. The following tables summarize the key findings from published research.

Table 1: Electroantennogram (EAG) Responses of Male Cockroaches to this compound

| Species | Dose of this compound (µg) | Mean EAG Response (mV) | Notes | Reference |

| Blattella germanica | 0.01 | ~0.2 | Dose-dependent increase in response observed. | Matos & Schal, 2015 |

| 0.1 | ~0.4 | Matos & Schal, 2015 | ||

| 1 | ~0.8 | Matos & Schal, 2015 | ||

| 10 | ~1.2 | Matos & Schal, 2015 | ||

| 100 | ~1.5 | Matos & Schal, 2015 | ||

| Blattella asahinai | 0.01 | ~0.3 | Generally higher EAG responses compared to B. germanica. | Matos & Schal, 2015 |

| 0.1 | ~0.6 | Matos & Schal, 2015 | ||

| 1 | ~1.1 | ED50 value for males was 0.94 µg. | Matos & Schal, 2015 | |

| 10 | ~1.6 | Matos & Schal, 2015 | ||

| 100 | ~1.8 | Matos & Schal, 2015 |

Note: The effective dose to elicit 50% of the maximal response (ED50) for B. germanica males was 1.27 µg, which was not significantly different from that of B. asahinai males.

Table 2: Behavioral Responses of Male Cockroaches to this compound

| Species | Assay Type | Dose of this compound | Observed Behavior | Quantitative Response | Reference |

| Blattella germanica | Two-choice olfactometer | 10 ng | Attraction (running towards source) | >60% of males responded within 1 min. | Nojima et al., 2005 |

| 100 ng | Attraction (running towards source) | >60% of males responded within 1 min. | Nojima et al., 2005 | ||

| Field trapping | 0 - 1 mg | Attraction to traps | Clear dose-response in attraction of adult males. | Nojima et al., 2005 | |

| Blattella asahinai | Field trapping | 1 µg | Attraction to traps | Significantly more males trapped than control. | Matos & Schal, 2015 |

| 10 µg | Attraction to traps | Attracted the most males compared to other doses. | Matos & Schal, 2015 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the standard protocols used in studying the olfactory response to this compound.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of the entire antenna to an odorant stimulus.

Protocol:

-

Insect Preparation: An adult male cockroach is immobilized, and one of its antennae is excised at the base.

-

Electrode Placement: The cut end of the antenna is placed into a glass capillary electrode filled with a saline solution (e.g., Kaissling's saline). The tip of the antenna is either placed in contact with a recording electrode or a second saline-filled capillary.

-

Odorant Delivery: A defined dose of this compound, dissolved in a solvent like hexane, is applied to a piece of filter paper. The filter paper is placed inside a Pasteur pipette.

-

Stimulation: A purified and humidified air stream is continuously passed over the antenna. A puff of air is then passed through the Pasteur pipette, delivering the this compound stimulus to the antenna.

-

Data Acquisition: The voltage change across the antenna is amplified, recorded, and analyzed using specialized software. The amplitude of the negative deflection is measured as the EAG response.

Behavioral Assays: Two-Choice Olfactometer

This assay is used to assess the preference of a cockroach for an odorant in a controlled environment.

Protocol:

-

Apparatus: A Y-tube or a linear olfactometer is used, with two arms leading to separate chambers.

-

Odorant and Control: A filter paper with a specific dose of this compound is placed in one chamber, while a control filter paper (with solvent only) is placed in the other.

-

Airflow: A constant, clean airflow is passed through both chambers and down the arms of the olfactometer.

-

Insect Release: A single male cockroach is introduced at the base of the olfactometer.

-

Observation: The cockroach's movement is observed for a set period (e.g., 5 minutes). The time spent in each arm and the first choice are recorded. A positive response is typically defined as the cockroach moving a certain distance up the arm containing the odorant.

Mandatory Visualization

Signaling Pathway

The detection of this compound by male cockroach antennae is believed to follow the canonical insect olfactory signal transduction pathway, which is a G-protein coupled receptor (GPCR) mediated process.

Caption: Presumed olfactory signaling pathway for this compound in male cockroaches.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the olfactory response to this compound.

References

- 1. Identification of the sex pheromone of the German cockroach, Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 5. C&EN: Latest News - Trapping Roaches With Biochemistry [pubsapp.acs.org]

Behavioral Dynamics of the German Cockroach: A Technical Guide to Blattella germanica and its Pheromones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The German cockroach, Blattella germanica, represents a significant global pest, thriving in human environments and posing considerable health risks through the transmission of pathogens and the production of allergens. Its remarkable success as an invasive species is largely attributable to its sophisticated chemical communication systems, which govern critical behaviors such as aggregation, mating, and foraging. This technical guide provides an in-depth examination of the behavioral studies of B. germanica, with a particular focus on the roles of blattellaquinone and other key pheromones. We present detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways to serve as a comprehensive resource for researchers and professionals in entomology, chemical ecology, and pest management.

Core Behavioral Responses and Chemical Mediators

The behavior of B. germanica is intricately regulated by a suite of chemical cues. These include volatile sex pheromones for long-range mate attraction, contact sex pheromones for courtship initiation, aggregation pheromones for maintaining social cohesion, and trail-following pheromones for navigating the environment.

This compound , a volatile sex pheromone identified as gentisyl quinone isovalerate, is secreted by sexually mature females to attract males from a distance[1][2][3]. This compound is a cornerstone of mating behavior in this species and a primary target for the development of monitoring and control strategies[3][4].

Contact Sex Pheromones , present on the female's cuticle, are multicomponent blends that trigger a characteristic courtship display in males upon physical contact. These non-volatile cues are critical for species recognition and successful copulation. The major components identified include 3,11-dimethylnonacosan-2-one (B1220436) and 3,11-dimethylheptacosan-2-one.

Aggregation Pheromones are responsible for the gregarious nature of B. germanica, leading to the formation of dense populations in harborage sites. These pheromones consist of both attractant and arrestant components. The attractants are volatile compounds, primarily amines, found in the feces, which guide cockroaches to an aggregation. The arrestants are non-volatile compounds that induce cockroaches to remain in the shelter.

Trail-Following Pheromones , also originating from fecal secretions, are passively deposited as cockroaches move through their environment. These chemical trails guide other individuals to resources such as food, water, and harborage.

Quantitative Data on Behavioral Responses

The following tables summarize key quantitative findings from various behavioral and electrophysiological studies on B. germanica.

Table 1: Trail-Following Behavior in Response to Fecal Extracts

| Cockroach Stage | Mean Perpendicular Distance from Fecal Trail (cm) | Concentration for 50% Trail-Following (Fecal Extract in Methanol) | Reference |

| Adult Males | 18.45 | 5.6% | |

| Adult Females | ≤ Adult Males | Not Specified | |

| Late Instars | > Adult Females | Not Specified | |

| Gravid Females | > Late Instars | Not Specified |

Table 2: Electroantennogram (EAG) Responses to this compound

| Species | Sex | Mean EAG Response (mV) to 10 µg this compound | ED50 (µg) | Reference |

| B. germanica | Male | ~0.8 | Not Specified | |

| B. germanica | Female | ~0.2 | Not Specified | |

| B. asahinai | Male | ~1.2 | Not Specified | |

| B. asahinai | Female | ~0.4 | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of behavioral research. The following sections outline key experimental protocols used in the study of B. germanica.

Olfactometer Assay for Volatile Attractants

This assay is used to assess the behavioral response of cockroaches to airborne chemical cues, such as this compound.

Materials:

-

Y-tube or linear track olfactometer

-

Air pump with flow meter

-

Charcoal-filtered and humidified air source

-

Odor source (e.g., filter paper treated with synthetic pheromone or crude extract)

-

Control source (e.g., filter paper treated with solvent only)

-

Acclimation chamber

-

Test insects (e.g., adult male B. germanica)

Procedure:

-

Acclimation: Place a single cockroach in the acclimation chamber of the olfactometer for a defined period (e.g., 30 minutes) to allow it to adjust to the airflow.

-

Airflow: Establish a constant, purified, and humidified airflow through the arms of the olfactometer (e.g., 25 cm/s).

-

Odor Introduction: Introduce the odor source into the upstream end of one arm of the olfactometer and the control source into the other arm.

-

Behavioral Observation: Release the cockroach from the acclimation chamber and record its choice of arm and the time spent in each arm over a set duration (e.g., 3 minutes). A positive response is typically defined as the cockroach moving a certain distance upwind towards the odor source.

-

Data Analysis: Analyze the proportion of cockroaches choosing the odor arm versus the control arm using appropriate statistical tests (e.g., Chi-square test).

Aggregation Assay (Choice Chamber)

This assay evaluates the preference of cockroaches for shelters treated with potential aggregation pheromones.

Materials:

-

Petri dish or larger arena

-

Two identical shelters (e.g., filter paper tents, inverted paper cups)

-

Test substance (e.g., fecal extract, synthetic compounds)

-

Control substance (e.g., solvent)

-

Test insects (e.g., first-instar nymphs)

Procedure:

-

Shelter Treatment: Treat one shelter with the test substance and the other with the control substance.

-

Arena Setup: Place the two shelters at opposite sides of the arena.

-

Insect Release: Release a group of cockroaches into the center of the arena.

-

Observation: After a set period (e.g., 24 hours), record the number of cockroaches aggregated under each shelter.

-

Data Analysis: Compare the number of cockroaches under the treated and control shelters using statistical tests (e.g., t-test or non-parametric equivalents).

Trail-Following Assay

This assay assesses the ability of cockroaches to follow chemical trails.

Materials:

-

Large arena (e.g., 122 cm²)

-

Filter paper or other substrate for creating the trail

-

Fecal extract solution or other test substance

-

Control solution (e.g., solvent)

-

Test insects

Procedure:

-

Trail Creation: Apply the fecal extract solution in a defined pattern (e.g., a straight line or a curve) onto the substrate. A parallel control trail is created with the solvent.

-

Insect Release: Introduce a cockroach at the beginning of the trails.

-

Path Recording: Record the path of the cockroach's movement.

-

Data Analysis: Measure the perpendicular distance of the cockroach's path from the fecal trail and the control trail at multiple points. A significant preference for the fecal trail indicates trail-following behavior. The percentage of cockroaches that follow the trail can also be quantified.

Preparation of Fecal Extract

Fecal extracts are commonly used as a source of aggregation and trail-following pheromones.

Materials:

-

B. germanica feces

-

Solvent (e.g., water, methanol, ethanol)

-

Sonication bath

-

Filter paper (e.g., Whatman No. 1)

-

Scintillation vial

Procedure:

-

Collection: Collect feces from a cockroach rearing container.

-

Extraction: Add a known weight of feces to a specific volume of solvent in a vial (e.g., 5g of feces in 10g of 95% ethanol).

-

Sonication: Sonicate the mixture for a defined period (e.g., 10 minutes) to facilitate extraction.

-

Incubation: Allow the mixture to stand at room temperature for a period (e.g., 24 hours).

-

Filtration: Filter the supernatant through filter paper to remove solid particles. The resulting extract can be used in behavioral assays.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in chemoreception and experimental design is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Conclusion

The study of Blattella germanica's behavior and chemical ecology is a dynamic field with significant implications for urban pest management. A thorough understanding of the roles of this compound and other semiochemicals, coupled with robust and standardized experimental protocols, is paramount for the development of innovative and effective control strategies. This guide provides a foundational resource for researchers to build upon, fostering further investigation into the intricate world of cockroach chemical communication and behavior. The continued exploration of these systems holds the promise of more targeted, environmentally benign, and sustainable pest management solutions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 3. opendata.uni-halle.de [opendata.uni-halle.de]

- 4. Electroantennogram Responses and Field Trapping of Asian Cockroach (Dictyoptera: Blattellidae) with this compound, Sex Pheromone of the German Cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Blattellaquinone

Introduction

Blattellaquinone, also known as gentisyl quinone isovalerate, is the sex pheromone of the German cockroach (Blattella germanica)[1][2][3]. This species is a significant global pest, responsible for causing allergic diseases and acting as a vector for pathogens[2][4]. The identification and synthesis of this compound offer a promising avenue for the development of targeted and environmentally friendly pest control strategies, such as bait-and-trap methods. This document provides detailed protocols for the chemical synthesis of this compound, intended for use by researchers, scientists, and professionals in drug development and chemical ecology.

The synthesis is typically achieved through a two-step process: an initial esterification followed by an oxidation reaction. Two common methods for the first step are presented: the reaction of 2,5-dimethoxybenzyl alcohol with isovaleryl chloride, and a titanium(IV) isopropoxide-catalyzed transesterification. The subsequent oxidation of the intermediate ester is accomplished using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the final product, this compound.

Experimental Protocols

This protocol is adapted from established procedures and is suitable for a standard organic chemistry laboratory setting.

Step 1: Esterification of 2,5-Dimethoxybenzyl Alcohol with Isovaleryl Chloride

-

Reaction Setup: In a round-bottom flask, dissolve 10 mmoles of 2,5-dimethoxybenzyl alcohol in 40 mL of methylene (B1212753) chloride.

-

Addition of Reagents: Secure an addition funnel over the flask. Place 13 mmoles of isovaleryl chloride in the addition funnel. Caution: Isovaleryl chloride is flammable, corrosive, and a lachrymator; handle it in a fume hood.

-

Reaction: Add the isovaleryl chloride dropwise to the stirred solution of the alcohol. After the addition is complete, continue to stir the reaction mixture for 45 minutes.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Isolation of Intermediate:

-

Filter the drying agent.

-

Remove the methylene chloride using a rotary evaporator to obtain the crude ester, 2,5-dimethoxybenzyl 3-methylbutanoate.

-

Step 2: Oxidation of 2,5-Dimethoxybenzyl 3-methylbutanoate

-

Reaction Setup: Dissolve the crude ester from the previous step in a mixture of 40 mL of acetonitrile (B52724) and water.

-

Oxidation: Slowly add a solution of ceric ammonium nitrate (CAN) in water to the ester solution. The ability of CAN to oxidize p-dimethoxybenzene derivatives to the corresponding benzoquinones is well-established.

-

Reaction: Stir the reaction mixture for 45 minutes.

-

Workup:

-

After the reaction period, remove any solids by gravity filtration.

-

Extract the aqueous filtrate three times with methylene chloride.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

-

Isolation and Purification of this compound:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

The final product can be further purified by column chromatography.

-

This method utilizes a titanium(IV) isopropoxide catalyst for the esterification step.

Step 1: Transesterification of Methyl Isovalerate with 2,5-Dimethoxybenzyl Alcohol

-

Reaction Setup: Combine methyl isovalerate and 2,5-dimethoxybenzyl alcohol in a suitable reaction vessel.

-

Catalysis: Add a catalytic amount of titanium(IV) isopropoxide.

-

Reaction: Heat the reaction mixture to facilitate the transesterification to form (2,5-dimethoxyphenyl)methyl 3-methylbutanoate. The specific reaction time and temperature should be optimized based on laboratory conditions.

-

Workup and Isolation: Upon completion, the reaction is worked up to isolate the intermediate ester. This typically involves quenching the catalyst, extraction, and solvent removal.

Step 2: Oxidation to this compound

-

Oxidation: The intermediate ester, (2,5-dimethoxyphenyl)methyl 3-methylbutanoate, is oxidized using ceric ammonium nitrate (CAN) in a manner similar to that described in Method 1, Step 2.

Data Presentation

| Parameter | Value/Range | Method | Reference |

| Intermediate | 2,5-dimethoxybenzyl 3-methylbutanoate | Acyl Chloride/Transesterification | |

| Final Product | This compound (gentisyl quinone isovalerate) | Oxidation with CAN | |

| Biological Activity | Active in behavioral assays with male B. germanica | Synthetic Product | |

| Effective Dose | 10-100 ng elicited a response in olfactometer assays | Synthetic Product |

Diagrams

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of the sex pheromone of the German cockroach, Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis of a Cockroach Pheromone. An Experiment for the Second-Year Organic Chemistry Laboratory. - Dialnet [dialnet.unirioja.es]

- 4. pubs.acs.org [pubs.acs.org]

Two-Step Synthesis of Gentisyl Quinone Isovalerate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the two-step chemical synthesis of gentisyl quinone isovalerate, a compound of interest for its biological activity. This document outlines the synthetic route, provides detailed experimental procedures, summarizes key quantitative data, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction